![molecular formula C11H16ClN3O3 B2898789 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride CAS No. 1261230-71-0](/img/structure/B2898789.png)
3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
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Description
“3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride” is a chemical compound with the molecular formula C11H16ClN3O3 and a molecular weight of 273.72. It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
Target of Action
The primary target of 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in maintaining balanced methylation levels at histone H3 lysine 4 (H3K4), which is important for gene expression regulation and cancer initiation .
Mode of Action
3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride acts as a potent inhibitor of LSD1 . It competes against a dimethylated H3K4 substrate, suggesting that it binds to the active site of LSD1 and prevents it from interacting with its natural substrate . This results in increased cellular H3K4 methylation .
Biochemical Pathways
The inhibition of LSD1 by 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride affects the histone methylation pathways . By preventing LSD1 from demethylating H3K4, it disrupts the normal gene expression regulation, which can have downstream effects on various cellular processes .
Result of Action
The inhibition of LSD1 by 3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride leads to increased cellular H3K4 methylation . This can strongly inhibit the proliferation of several leukemia and solid tumor cells, while having negligible effects on normal cells .
Future Directions
properties
IUPAC Name |
3-nitro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c15-14(16)10-2-1-5-13-11(10)17-8-9-3-6-12-7-4-9;/h1-2,5,9,12H,3-4,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCTCLZICZXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride |
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